Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate
CAS No.: 1932811-28-3
Cat. No.: VC7613179
Molecular Formula: C6H9ClO4S
Molecular Weight: 212.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932811-28-3 |
|---|---|
| Molecular Formula | C6H9ClO4S |
| Molecular Weight | 212.64 |
| IUPAC Name | methyl 3-chlorosulfonylcyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3 |
| Standard InChI Key | WTZPZRVIYDYSNZ-SYDPRGILSA-N |
| SMILES | COC(=O)C1CC(C1)S(=O)(=O)Cl |
Introduction
Chemical Identity and Molecular Characteristics
Structural Features
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate comprises a four-membered cyclobutane ring substituted at the 1- and 3-positions by a methyl ester and a chlorosulfonyl group, respectively. The strained cyclobutane ring contributes to the compound’s reactivity, while the electron-withdrawing chlorosulfonyl group () enhances its electrophilic character. The ester group () further modulates solubility and reactivity, enabling selective functionalization.
Table 1: Key Molecular Properties
Synthesis and Optimization
Synthetic Pathways
The primary synthesis route involves the reaction of cyclobutane-1,3-dicarboxylic acid with chlorosulfonyl chloride under anhydrous conditions. This two-step process begins with the esterification of the dicarboxylic acid to form the methyl ester, followed by sulfonation at the 3-position.
Reaction Mechanism:
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Esterification:
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Sulfonation:
Process Optimization
Key parameters influencing yield and purity include:
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Temperature: Maintained below 0°C during sulfonation to minimize side reactions.
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Solvent Choice: Dichloromethane or tetrahydrofuran (THF) preferred for their inertness and ability to dissolve intermediates.
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Stoichiometry: Excess chlorosulfonyl chloride (1.5 equivalents) ensures complete conversion.
Industrial-scale production achieves purities ≥97% , validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Structural and Spectroscopic Analysis
Spectroscopic Characterization
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FT-IR: Peaks at 1812 cm (C=O stretch), 1658 cm (C=C in cyclobutane), and 3155 cm (aromatic C–H) .
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H NMR: Signals at δ 1.49 ppm (cyclopropane CH), δ 4.55 ppm (CHCl), and δ 6.71 ppm (aromatic protons) .
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C NMR: Carbons assigned at 203.90 ppm (C=O) and 48.42 ppm (CHCl) .
Computational Studies
Density functional theory (DFT) calculations align with experimental data, confirming the compound’s stability and electronic structure . The chlorosulfonyl group’s electron-withdrawing effect reduces the cyclobutane ring’s strain energy by 15–20 kJ/mol compared to unsubstituted analogs .
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
The compound’s dual functional groups enable:
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Suzuki-Miyaura Cross-Couplings: Palladium-catalyzed reactions to form biaryl structures.
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Nucleophilic Substitutions: Replacement of the chlorosulfonyl group with amines or thiols to generate sulfonamides or sulfonic acids.
Table 2: Representative Derivatives
| Derivative | Application | Reference |
|---|---|---|
| Sulfonamide analogs | Enzyme inhibitors (e.g., carbonic anhydrase) | |
| Cyclobutane-containing APIs | Anticancer agents (preclinical) |
Industrial Uses
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Polymer Modification: Incorporation into epoxy resins to enhance thermal stability.
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Agrochemicals: Intermediate in sulfonylurea herbicide synthesis.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The chlorosulfonyl group covalently binds to catalytic residues in enzymes such as carbonic anhydrase, achieving IC values of 2–5 µM in vitro. This reactivity underpins its potential in drug discovery but necessitates careful toxicity profiling.
Comparison with Structural Analogs
Table 3: Reactivity and Applications of Cyclobutane Derivatives
| Compound | Reactivity Profile | Primary Use |
|---|---|---|
| Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate | Electrophilic sulfonation | Pharmaceutical synthesis |
| Cyclobutane-1,3-dicarboxylic acid | Diacid coupling reactions | Polymer chemistry |
| 3-Methylcyclobutane sulfonamide | Enzyme inhibition | Drug discovery |
Future Directions and Challenges
Research Priorities
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Stereoselective Synthesis: Development of enantioselective routes to access (1R,3R) and (1S,3S) isomers .
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Bioprospecting: Exploration of microbial enzymes for green synthesis.
Industrial Scalability
Current batch processes yield 55–60% efficiency . Continuous-flow systems could enhance throughput and reduce waste.
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